N-Phenylpyrrolidine-1-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
N-phenylpyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c13-15(14,12-8-4-5-9-12)11-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 |
InChI Key |
UBFFWQNKFRRZHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for N Phenylpyrrolidine 1 Sulfonamide and Its Analogues
Classical Sulfonamide Formation Strategies
Traditional methods for creating the sulfonamide bond are characterized by their reliability and straightforward execution. These approaches have long been the foundation of sulfonamide synthesis.
The most conventional and widely practiced method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. sci-hub.se For the synthesis of N-Phenylpyrrolidine-1-sulfonamide, this involves the nucleophilic attack of pyrrolidine (B122466) on benzenesulfonyl chloride. The reaction is typically carried out in a suitable solvent and requires a base to neutralize the hydrochloric acid byproduct.
This method's versatility is demonstrated by its application to a wide array of amines and sulfonyl chlorides. sci-hub.se For instance, various N-phenylsulfonamide derivatives have been synthesized by starting with aniline (B41778) (the simplest aromatic amine) and reacting it with different sulfonyl chlorides, achieving yields between 69% and 95%. nih.gov The reaction can often be performed under solvent-free conditions at room temperature, using solid bases like potassium carbonate, which simplifies the work-up procedure and enhances the purity of the resulting sulfonamide. sci-hub.se Nanoparticles of sulfonamides can also be prepared through the reaction of a benzenesulfonyl chloride with an amine in acetonitrile, employing ultrasonic treatment. nih.gov
Table 1: Examples of Classical Sulfonylation
| Amine | Sulfonyl Chloride | Base | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Aniline Derivatives | Various Arylsulfonyl Chlorides | Not Specified | Not Specified | N-phenylsulfonamide derivatives | 69-95% | nih.gov |
| Aliphatic/Aromatic Amines | Arylsulfonyl Chlorides | K₂CO₃ | Solvent-free, Room Temp. | N-alkyl/aryl sulfonamides | High | sci-hub.se |
Condensation reactions provide an alternative route to sulfonamides and their analogues, often involving different starting materials than the classical sulfonyl chloride approach. One such strategy involves the acylation of sulfonamides with anhydrides, esters, or acid chlorides, often facilitated by coupling agents. tandfonline.com
For example, novel N-(substituted) sulfonyl carboxamides bearing a pyrrolidine-2,5-dione moiety have been synthesized. The process begins with the reaction of chlorosulfonyl isocyanate and succinimide (B58015), followed by the addition of a primary or secondary amine to yield the desired products in good yields (80-89%). tandfonline.com Another approach involves heating an aniline-based key intermediate with functionalized anhydrides without a solvent at 180 °C to produce imide N-phenyl sulfonamide derivatives. mdpi.comnih.gov Similarly, new series of pyrrolidine-2,5-diones with sulfonamide moieties are synthesized in a three-step process involving carbamoylation-sulfamoylation, deprotection, and condensation, using a heteropolyacid catalyst. tandfonline.comresearchgate.net
Table 2: Condensation Reactions for Sulfonamide Analogue Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Class | Yield | Reference |
|---|---|---|---|---|---|---|
| Chlorosulfonyl isocyanate | Succinimide | Primary/Secondary Amine | CH₂Cl₂, Triethylamine, 0 °C to rt | N-(substituted) sulfonyl carboxamides with pyrrolidine-2,5-dione | 80-89% | tandfonline.com |
| Aniline sulfonamide intermediate | Functionalized Anhydrides | N/A | Solvent-free, 180 °C | Imide N-phenyl sulfonamide derivatives | 50-95% | mdpi.comnih.gov |
Advanced and Catalytic Synthetic Approaches for Sulfonamides
Modern synthetic chemistry has introduced sophisticated catalytic systems that enable the formation of sulfonamides and their complex analogues with greater efficiency and selectivity.
Transition metal catalysts, particularly those based on palladium, nickel, and copper, have become powerful tools in organic synthesis. The palladium-catalyzed Buchwald-Hartwig amination allows for the coupling of aryl halides or triflates with amines. This has been applied to the synthesis of N-aryl pyrrolidine analogues, where an aryl bromide is coupled with a pyrrolidine derivative to form the crucial C-N bond. mdpi.com
Palladium catalysis is also central to the intramolecular Heck reaction, which can be used to construct the pyrrolidine ring itself from an acyclic precursor. sci-hub.se Furthermore, nickel-catalyzed intermolecular [3+2] cycloaddition of vinylcyclopropanes and imines has been developed to generate substituted pyrrolidines under mild conditions with high regio- and diastereoselectivity. researchgate.net
While not directly forming the sulfonamide bond, C-C coupling reactions are instrumental in synthesizing complex analogues of this compound by modifying the aryl or pyrrolidine portions of the molecule. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, has been used to create 2-substituted pyrrole (B145914) derivatives which are precursors to more complex pyrrolidine structures. nih.gov
The Heck reaction, another palladium-catalyzed process, creates a C-C bond between an alkene and an aryl halide. Intramolecular versions of this reaction are particularly useful for synthesizing cyclic structures, including the 3-aryl-pyrrolidine framework from N-diallyl sulfonamide derivatives. sci-hub.se
Table 3: C-C Coupling Reactions in Analogue Synthesis
| Reaction | Catalyst | Reactant 1 | Reactant 2 | Product Feature | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium | Pyrrolyl boronic acid | Aryl bromide | 2-substituted pyrrole | nih.gov |
The synthesis of certain pyrrolidine analogues can be achieved through the reduction of precursor rings. The double reduction of bicyclic aromatic sulfonamides is a known method to produce 2- and 3-aryl-substituted pyrrolidines. sci-hub.se This strategy involves a significant transformation of the starting material to yield the desired saturated heterocyclic core. sci-hub.se
Another relevant reductive strategy involves the treatment of γ-lactams (cyclic amides) with reducing agents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) to yield the corresponding pyrrolidines. mdpi.com For instance, N-aryl pyrrolidine analogues have been successfully obtained from the reduction of precursor γ-lactams. mdpi.com Similarly, the double reduction of cyclic sulfonamides has been employed for the synthesis of derivatives like (4S-Phenylpyrrolidin-2R-yl)methanol. figshare.com
Pyrrolidine Ring Construction and Modification in Sulfonamide Derivatives
The synthesis of N-arylpyrrolidine-1-sulfonamides relies heavily on the effective construction of the five-membered nitrogen-containing ring. Various strategies have been developed, focusing on intramolecular cyclization and stereoselective control to access a diverse range of structurally complex molecules.
Intramolecular Cyclization Pathways for Pyrrolidine Formation
Intramolecular cyclization stands as a cornerstone for the synthesis of the pyrrolidine ring in sulfonamide derivatives. These methods involve creating a bond between two atoms within the same molecule to form the cyclic structure. A variety of precursors and catalytic systems have been employed to achieve this transformation efficiently.
One prominent pathway involves the hydroamination of unsaturated sulfonamides. For instance, the intramolecular 5-endo-dig cyclization of N-(3-butynyl)-sulfonamides can be catalyzed by palladium chloride (PdCl₂) or gold chloride (AuCl) to produce 2,3-dihydropyrroles. rsc.org These compounds are direct precursors to the saturated pyrrolidine ring system. Microwave-assisted heating has been shown to significantly enhance reaction efficiency, yielding up to 92% of the desired product. rsc.org
Another innovative approach is a photoinduced chloroamination cyclization cascade. This method utilizes N-(allenyl)sulfonylamides, which, upon exposure to blue light in the presence of N-chlorosuccinimide (NCS) and a ruthenium-based photocatalyst, undergo cyclization to form 2-(1-chlorovinyl)pyrrolidines. nih.govacs.org The reaction is triggered by the formation of a nitrogen-centered radical, which initiates the intramolecular cyclization onto the allene (B1206475) moiety. nih.govacs.org
Furthermore, cascade reactions involving N-(4,4-diethoxybutyl)sulfonamides have been developed to synthesize 1-sulfonyl-2-arylpyrrolidines. researchgate.net This process combines an intramolecular cyclization with a Mannich-type reaction in a single operational step, offering an efficient route to substituted pyrrolidines. researchgate.net
Stereoselective Approaches to Pyrrolidine Ring Systems
Controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial in the synthesis of biologically active molecules. Several stereoselective methods have been established for the construction of chiral pyrrolidine rings in sulfonamide derivatives.
A notable example is the use of chiral catalysts to direct the formation of specific stereoisomers. A catalytic asymmetric Michael addition/spiroannulation/ring cleavage cascade reaction has been developed using a novel chiral aldehyde catalyst. rsc.org This reaction, between NH₂-free glycinate (B8599266) and cyclic 1-azadienes, produces optically active Δ¹-pyrroline sulfonamides with high diastereoselectivity and enantioselectivity. rsc.orgresearchgate.net
Gold catalysis has also been instrumental in the stereoselective synthesis of pyrrolidines. A tandem gold-catalyzed alkyne hydroamination/iminium formation/allylation sequence starting from chiral homopropargyl sulfonamides yields enantioenriched spirocyclic pyrrolidines. researchgate.net The stereochemical outcome of such tandem reactions can sometimes be controlled by the choice of the nitrogen-protecting group. researchgate.net The classification of stereoselective synthesis methods can be broadly divided into two groups: those that modify an existing pyrrolidine ring and those that construct the ring from acyclic precursors in a stereocontrolled manner. mdpi.com
Table 1: Comparison of Stereoselective Pyrrolidine Synthesis Methods
| Method | Key Features | Starting Materials | Catalyst/Reagent | Product Type | Ref |
|---|---|---|---|---|---|
| Cascade Reaction | High diastereo- and enantioselectivity. | NH₂-free glycinate, Cyclic 1-azadienes | Chiral aldehyde | Optically active Δ¹-pyrroline sulfonamides | rsc.orgresearchgate.net |
| Gold-Catalyzed Tandem Reaction | Forms enantioenriched pyrrolidines; stereochemical outcome can be switched. | Chiral homopropargyl sulfonamides | Gold catalyst | Enantioenriched pyrrolidines | researchgate.net |
Mechanistic Investigations of this compound Synthesis
Understanding the reaction mechanisms and the roles of intermediates is fundamental to optimizing existing synthetic methods and developing new, more efficient pathways.
Elucidation of Reaction Mechanisms
Mechanistic studies, often combining experimental evidence with computational (DFT) calculations, have shed light on the intricate pathways of pyrrolidine sulfonamide synthesis.
In the copper-catalyzed intramolecular C-H amination to form pyrrolidines, studies have investigated the effects of the catalyst ligand and the nature of the halide on the N-X amide reactant. nih.gov Evidence points to the formation of a Cu-F bond as an intermediate step in the catalytic cycle. The reaction mechanism is distinct from pathways involving nitrene insertion and is influenced by the oxidation state of the copper catalyst. nih.gov Kinetic Isotope Effect (KIE) studies have shown a primary KIE, supporting that C-H bond cleavage is a rate-determining step in the amination process. nih.gov
For the photoinduced chloroamination of allenes, the proposed mechanism involves the formation of a key nitrogen-centered radical (NCR). nih.govacs.org This radical can be generated either through the photodissociation of an in-situ formed N-chloroallene or via the oxidation of the deprotonated allene by the photoexcited catalyst. This NCR then triggers the intramolecular cyclization. nih.govacs.org
The synthesis of sulfonamides, in general, often proceeds through the reaction of a sulfonyl chloride with a primary or secondary amine. ijpsjournal.com More complex palladium-catalyzed methods for creating the aryl-sulfonyl bond have also been investigated. These mechanisms involve an oxidative addition of the palladium(0) catalyst to a phenyl chlorosulfate, followed by cross-coupling with an arylboronic acid and subsequent reaction with an amine. nih.gov A notable aspect of this catalysis is its ability to promote carbon-sulfur bond formation, in contrast to the more common palladium-catalyzed desulfonylation of arylsulfonyl chlorides. nih.gov
Role of Intermediates in Reaction Pathways
The identification and study of reaction intermediates are crucial for a complete mechanistic understanding. In the synthesis of pyrrolidine sulfonamides, several key intermediates have been proposed and, in some cases, isolated.
In the photoinduced cyclization of N-(allenyl)sulfonylamides, a highly reactive pyrrolidine vinyl radical is formed following the initial intramolecular cyclization. nih.govacs.org This radical intermediate is then trapped by a chlorine atom from N-chlorosuccinimide (NCS) to yield the final product, highlighting the dual role of NCS as both an activator and a chlorinating agent. nih.govacs.org
During copper-catalyzed C-H amination, the intermediacy of copper complexes is central to the mechanism. A fluorinated copper(II) complex has been isolated and characterized, lending support to its role in the catalytic pathway. nih.gov While heating an independently synthesized version of a proposed intermediate led to the final product, its reaction profile differed from the primary reaction, suggesting a more complex pathway than direct conversion. nih.gov
In broader sulfonamide synthesis, sulfonyl chlorides are common and critical intermediates. For example, thiols can be converted to sulfonyl chloride intermediates via oxidative chlorination, which are then reacted in situ with amines to form the desired sulfonamide. Similarly, heterocyclic enamines are recognized as valuable and versatile intermediates in the synthesis of various nitrogen-containing heterocycles, including pyrrolidines, due to their dual nucleophilic character. researchgate.net
Table 2: Key Intermediates in Pyrrolidine Sulfonamide Synthesis
| Reaction Type | Proposed Intermediate | Role in Pathway | Ref |
|---|---|---|---|
| Photoinduced Chloroamination | Nitrogen-Centered Radical (NCR) | Initiates intramolecular cyclization. | nih.govacs.org |
| Photoinduced Chloroamination | Pyrrolidine Vinyl Radical | Formed after cyclization; trapped by chlorine. | nih.govacs.org |
| Copper-Catalyzed C-H Amination | Fluorinated Copper(II) Complex | Part of the catalytic cycle involving Cu-F bond formation. | nih.gov |
| General Sulfonamide Synthesis | Sulfonyl Chloride | Reacts with amines to form the sulfonamide bond. | |
| Heterocycle Synthesis | Heterocyclic Enamine | Versatile precursor for pyrrolidine ring construction. | researchgate.net |
Computational Chemistry and Molecular Modeling Studies of N Phenylpyrrolidine 1 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of a molecule from first principles. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial for interpreting molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Applications in Structure Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jmchemsci.com In the study of N-Phenylpyrrolidine-1-sulfonamide, DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p)), are employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. nih.gov This process involves calculating the molecule's energy for different atomic arrangements until the lowest energy conformation is found. The resulting optimized structure provides precise bond lengths, bond angles, and dihedral angles. For sulfonamides in general, DFT calculations have been shown to accurately predict molecular geometries when compared with experimental data from techniques like X-ray crystallography. nih.gov The optimization of this compound's structure is the foundational step for all further computational analyses, including the examination of its molecular orbitals and electrostatic potential. jmchemsci.comtandfonline.com
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.netschrodinger.com
For this compound, DFT calculations can determine the energies of the HOMO and LUMO. nih.govschrodinger.com A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net In many sulfonamide derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as the phenyl ring, while the LUMO may be distributed over the sulfonyl group and adjacent moieties. tandfonline.com This distribution of frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. The analysis of the HOMO and LUMO compositions helps in understanding charge transfer interactions within the molecule. nih.gov
Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT calculation for this compound, based on typical values for similar compounds.
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
This is an interactive data table. The values are representative and based on computational studies of similar sulfonamide compounds.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. tandfonline.com The MEP map displays regions of varying electrostatic potential on the molecule's surface. researchgate.net Different colors are used to represent these regions: red typically indicates areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue signifies regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. tandfonline.com
For this compound, the MEP map would likely show a region of high electron density (red) around the oxygen atoms of the sulfonamide group, due to the high electronegativity of oxygen. tandfonline.com The area around the hydrogen atom of the N-H group (if present in a deprotonated form, this would be different) and potentially parts of the phenyl ring could show positive potential (blue or green), indicating sites for nucleophilic interaction. tandfonline.com MEP analysis is crucial for understanding intermolecular interactions, particularly hydrogen bonding, which plays a vital role in the recognition of a ligand by its biological target. tandfonline.comcore.ac.uk
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjb.ro It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. unar.ac.idunar.ac.id
Computational Assessment of Binding Affinities and Molecular Poses
Molecular docking simulations place the ligand (this compound) into the binding site of a target protein and evaluate the interactions between them. rjb.ro The process generates various possible binding poses of the ligand and scores them based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). unar.ac.idunar.ac.idnih.gov A more negative docking score generally indicates a more favorable binding interaction. tandfonline.com
The assessment involves analyzing the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. rjb.ro For instance, the sulfonamide group is a known pharmacophore that can form crucial hydrogen bonds with protein backbones or specific residues like arginine. nih.gov The phenyl group can engage in hydrophobic or π-π stacking interactions, while the pyrrolidine (B122466) ring can also contribute to binding through hydrophobic interactions.
The following is a hypothetical table representing typical output from a molecular docking study of this compound with a potential target protein.
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.8 |
| Interacting Residues | Arg120, Tyr355, Leu352 |
| Hydrogen Bonds | 1 (with Arg120) |
| Hydrophobic Interactions | Phenyl ring with Tyr355; Pyrrolidine ring with Leu352 |
This is an interactive data table. The values and interacting residues are representative examples based on docking studies of similar sulfonamide-containing ligands.
Prediction of Potential Biological Targets via Molecular Docking
Molecular docking can also be employed in a reverse-docking approach to identify potential biological targets for a given ligand. In this strategy, this compound would be docked against a library of known protein structures. unar.ac.id Proteins that show high binding affinity and favorable interaction patterns with the molecule are then identified as potential biological targets. This approach is valuable for drug repurposing and for elucidating the mechanism of action of a compound.
Given the structural features of this compound, potential targets could include enzymes where sulfonamides are known to be active, such as carbonic anhydrases, cyclooxygenases (COX), or various proteases. unar.ac.idnih.gov For example, studies on similar sulfonamide derivatives have shown inhibitory activity against COX-1 and COX-2 enzymes. nih.gov Docking studies can reveal whether this compound fits favorably into the active sites of these enzymes and forms the necessary interactions for inhibition. nih.gov
Structure Activity Relationship Sar Studies and Rational Molecular Design of N Phenylpyrrolidine 1 Sulfonamide Analogues
Systematic Structural Modifications for SAR Elucidation
Systematic structural modification is a cornerstone of SAR studies, providing insights into how different parts of a molecule contribute to its biological effects. For N-phenylpyrrolidine-1-sulfonamide analogues, this involves altering the phenyl ring, the pyrrolidine (B122466) ring, and the sulfonamide linker.
The phenyl group of this compound is a key site for modification to enhance potency and selectivity. Studies have shown that the nature and position of substituents on the phenyl ring significantly influence biological activity.
For instance, in a series of 3,4-disubstituted pyrrolidine sulfonamides designed as glycine (B1666218) transporter 1 (GlyT1) inhibitors, modifications to the N-phenyl group were crucial. Replacing a benzoyl group with various aryl substituents led to potent analogues with nanomolar activity. nih.govd-nb.info Specifically, aniline (B41778) derivatives demonstrated lower efflux ratios, suggesting reduced susceptibility to P-glycoprotein (P-gp) efflux, a critical factor for brain penetration. nih.govd-nb.info
In another study focusing on pan-TRK inhibitors, substitutions on the phenyl ring of a related imidazopyridazine scaffold were explored. nih.gov It was found that electron-withdrawing groups, such as fluorine, at the 3-position of a benzylamine (B48309) phenyl ring increased potency tenfold compared to the unsubstituted analogue. nih.gov Further "shimming" of the phenyl ring with groups like hydroxymethyl, amide, and sulfonamide was well-tolerated and could be used to improve solubility or further enhance potency. nih.gov
The electronic nature of the substituents also plays a significant role. In a study of spiro-oxindole pyrrolidine derivatives, compounds with electron-donating groups like methoxy (B1213986) and methyl on a phenyl ring showed lower IC50 values (higher potency) than those with electron-withdrawing groups. nih.gov
These findings highlight the importance of the phenyl moiety in tuning the pharmacological profile of this compound analogues. The position and electronic properties of substituents can modulate target affinity, selectivity, and pharmacokinetic properties like membrane permeability and efflux.
Table 1: Impact of Phenyl Moiety Variations on Biological Activity
| Compound Series | Modification | Observed Effect | Reference |
| 3,4-Disubstituted pyrrolidine sulfonamides | Replacement of benzoyl with aryl substituents (e.g., anilines) | Increased potency (nanomolar activity), reduced P-gp efflux | nih.govd-nb.info |
| Imidazopyridazine-based pan-TRK inhibitors | 3-Fluoro substitution on benzylamine phenyl ring | 10-fold increase in potency | nih.gov |
| Spiro-oxindole pyrrolidine derivatives | Electron-donating groups (methoxy, methyl) on phenyl ring | Increased potency (lower IC50) | nih.gov |
The pyrrolidine ring is a versatile scaffold in drug discovery due to its three-dimensional nature and the ability to introduce stereocenters, which can significantly influence biological activity. nih.govresearchgate.net Derivatization of the pyrrolidine ring in this compound analogues has been a key strategy for optimizing their properties.
Substituents at various positions on the pyrrolidine ring can affect the molecule's conformation and its interaction with biological targets. For example, substituents at the C-4 position of the proline ring can influence the ring's puckering, while substituents at the C-2 position can alter the basicity of the pyrrolidine nitrogen. nih.gov
In the context of GlyT1 inhibitors, 3,4-disubstituted pyrrolidine sulfonamides were developed through de novo design. acs.org SAR studies revealed that fluorophenyl substituents at the 3-position of the pyrrolidine ring resulted in better in vitro potency compared to an unsubstituted phenyl ring. nih.govd-nb.info
The stereochemistry of the pyrrolidine ring is also a critical determinant of activity. Different stereoisomers and the spatial orientation of substituents can lead to different biological profiles due to varying binding modes with target proteins. researchgate.net For instance, in a series of G-protein coupled receptor 40 (GRP40) agonists, a cis-4-CF3 substituent on the pyrrolidine scaffold was shown to favor a pseudo-axial conformation of other groups, which was important for agonist activity. nih.gov
Furthermore, the pyrrolidine nitrogen is a common site for substitution, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov This highlights the importance of exploring modifications at this position to modulate the physicochemical and biological properties of the compounds.
Table 2: Influence of Pyrrolidine Ring Derivatization on Activity
| Modification Site | Type of Modification | Observed Effect on Activity | Reference |
| C-3 Position | Fluorophenyl substitution | Improved in vitro potency for GlyT1 inhibition | nih.govd-nb.info |
| C-4 Position | Introduction of substituents | Influences ring puckering and conformation | nih.gov |
| C-2 Position | Introduction of substituents | Affects the basicity of the pyrrolidine nitrogen | nih.gov |
| Stereochemistry | Different stereoisomers | Leads to different biological profiles and binding modes | researchgate.net |
| N-1 Position | Substitution | Common strategy to modulate physicochemical and biological properties | nih.gov |
The sulfonamide group (R-S(=O)₂-NR₂) is a crucial functional group in many therapeutic agents and is a key component of this compound. wikipedia.org Modifications of this linkage, including its replacement with bioisosteres, can have a profound impact on the compound's properties.
The sulfonamide group is relatively unreactive and its rigid nature often contributes to the crystallinity of the compound. wikipedia.org In structure-activity relationship studies, the sulfonamide moiety has been found to be critical for the activity of certain inhibitors. For example, in a series of AKR1C3 inhibitors based on a 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one scaffold, the sulfonamide group was essential for inhibitory activity. researchgate.net
However, in some cases, the sulfonamide moiety can be altered or replaced to improve properties. For instance, in the development of GlyT1 inhibitors, the transformation of the sulfonamide moiety into amides, carbamides, tertiary amines, or urea (B33335) groups resulted in inactive compounds, highlighting its importance for that specific target. nih.gov Bioisosteric replacement is a common strategy in medicinal chemistry to create new molecules with similar biological properties but potentially improved pharmacokinetic profiles or reduced toxicity. cambridgemedchemconsulting.com For sulfonamides, potential bioisosteres can include other acidic functional groups or heterocyclic rings that can mimic the hydrogen bonding and geometric properties of the sulfonamide. drughunter.com
The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. wikipedia.org This allows for the introduction of a wide variety of substituents on the nitrogen atom, which can significantly influence the compound's activity. For example, mono-substitution on the N1 amino group of sulfonamides can increase activity, while di-substitution often leads to a loss of activity. youtube.com
Table 3: Effects of Sulfonamide Linkage Modifications
| Modification | Effect | Example Context | Reference |
| Replacement with other functional groups (amides, ureas) | Loss of activity | GlyT1 inhibitors | nih.gov |
| Bioisosteric replacement | Potential to improve pharmacokinetics or reduce toxicity | General medicinal chemistry strategy | cambridgemedchemconsulting.comdrughunter.com |
| N-substitution | Can modulate activity (mono-substitution often beneficial) | General sulfonamide SAR | youtube.com |
| Conformational restriction | Can influence binding affinity | General structure-based design principle | researchgate.net |
De Novo Molecular Design Methodologies for Related Scaffolds
De novo design is a computational strategy used to generate novel molecular structures with desired biological activities. This approach is particularly valuable when exploring new chemical space or when a limited number of known inhibitors exist for a target. For scaffolds related to this compound, de novo design has been successfully applied to generate potent and selective inhibitors.
One notable example is the design of 3,4-disubstituted pyrrolidine sulfonamides as competitive glycine transporter 1 (GlyT1) inhibitors. acs.org This work began with a knowledge-based de novo design approach to complement high-throughput screening efforts. Through iterative cycles of design, synthesis, and biological evaluation, a novel GlyT1 inhibitor scaffold featuring a 3,4-disubstituted pyrrolidine core was identified. acs.org
Another application of de novo design is seen in the development of inhibitors for the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.govhud.ac.uk In this study, a Comparative Molecular Field Analysis (CoMFA) model was constructed based on a series of pyrrolidine carboxamides. The insights from the CoMFA contour maps were then used with the LeapFrog program to design new analogues with predicted higher potency. nih.gov This demonstrates how computational models can guide the rational design of more effective compounds.
The general workflow for de novo design often involves:
Target identification and analysis: Understanding the structure and properties of the biological target's binding site.
Fragment placement or growing: Placing small molecular fragments into the binding site or "growing" a molecule from a starting seed.
Linking fragments: Connecting the placed fragments to form a complete molecule.
Scoring and ranking: Evaluating the designed molecules based on their predicted binding affinity and other properties.
These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.
Conformational Analysis and its Impact on Biological Activity
The three-dimensional shape, or conformation, of a molecule is a critical factor determining its biological activity. Conformational analysis aims to understand the preferred spatial arrangements of a molecule's atoms and how these conformations influence its interaction with a biological target.
Identifying the "active conformation" – the specific three-dimensional structure a molecule adopts when it binds to its target – is a key goal in drug design. For flexible molecules like this compound and its analogues, which can exist in multiple conformations, understanding the active conformation is crucial for designing more potent and selective compounds.
The non-planar nature of the pyrrolidine ring, which undergoes a phenomenon known as "pseudorotation," contributes to its ability to explore a wider three-dimensional space compared to planar aromatic rings. nih.govresearchgate.net This conformational flexibility can be advantageous for binding to a target, but it also presents a challenge in identifying the specific conformation responsible for activity.
X-ray crystallography of ligand-protein complexes is a powerful tool for directly observing the bound conformation of a molecule. For example, the X-ray co-crystal structure of a bicyclic sulfonamide in its target, RORγt, revealed that the sulfonyl group adopted a pseudo-axial orientation. nih.gov This information is invaluable for guiding the design of new analogues that can adopt a similar conformation.
Computational methods, such as molecular docking and conformational searches, are also widely used to predict the likely binding modes and active conformations of molecules. nih.gov For instance, in a study of isatin (B1672199) sulfonamide analogues as caspase-3 inhibitors, different starting conformations were generated and used in docking studies to enhance the sampling of possible binding poses. nih.gov
The conformation of the sulfonamide group itself is also known to be important for biological activity. researchgate.net The dihedral angles of the sulfonamide can significantly influence how the molecule presents its functional groups to the binding site. Studies on aromatic sulfonamides have shown that they have preferred conformations, and these preferences can be influenced by intramolecular interactions. mdpi.comumich.edu
By understanding the active conformation, medicinal chemists can design more rigid analogues that are "pre-organized" in the correct shape for binding, which can lead to an increase in potency and selectivity.
Ligand-Based and Structure-Based Design Principles
The rational molecular design of this compound analogues has leveraged both ligand-based and structure-based design principles to optimize their therapeutic potential. These strategies utilize information about known active molecules or the three-dimensional structure of the biological target, respectively, to guide the synthesis of novel, more potent, and selective compounds.
Ligand-Based Design
In the absence of a known receptor structure, ligand-based drug design relies on the analysis of molecules that are known to interact with the target of interest. This approach assumes that compounds with similar structures are likely to exhibit similar biological activities. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed to correlate physicochemical properties of a series of compounds with their biological activities.
For instance, in the development of antagonists for the Angiotensin II Type 1 Receptor (AT1R), ligand-based approaches have been applied to derivatives featuring a central pyrrolidine system. mdpi.com By developing 2D and 3D-QSAR models for acyl sulfonamides and related structures, researchers can identify key molecular descriptors—such as electronic and steric features—that are crucial for activity. mdpi.com This allows for the virtual screening and design of new analogues with predicted enhanced potency.
Another ligand-based strategy is the creation of virtual combinatorial libraries. This was utilized in the design of arylsulfonamide derivatives of pyrrolidines as potent 5-HT₇ receptor antagonists. science24.com By analyzing a pilot set of derivatives, a larger, targeted library was designed and synthesized, leading to the identification of highly potent ligands. science24.com
Structure-Based Design
When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is available, typically through X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) becomes a powerful tool. This method involves designing molecules that can fit precisely into the binding site of the target, maximizing favorable interactions and, consequently, biological activity.
A prominent example of SBDD is in the development of inhibitors for the Tissue Factor/Factor VIIa (TF-FVIIa) complex, a target for novel anticoagulants. Starting from a zwitterionic phenylglycine acylsulfonamide lead, optimization guided by X-ray crystallography led to the design of phenylpyrrolidine phenylglycinamides. nih.gov The structural data from co-crystal structures allowed for precise modifications of the molecule to improve interactions with the target, ultimately leading to potent and selective inhibitors. nih.gov
Similarly, molecular docking, a key component of SBDD, has been instrumental in designing novel sulfonamide-containing heterocyclic compounds as inhibitors of extracellular signal-regulated kinases (ERK). nih.gov By docking a starting fragment into the ATP binding pocket of the ERK kinase domain, researchers can rationally extend the molecule's structure to create new derivatives with predicted high binding affinity. nih.gov This "molecular extension" tactic has proven valid for synthesizing potent ERK inhibitors. nih.gov
The design of inhibitors for Myeloid Cell Leukemia-1 (Mcl-1), an attractive cancer target, also benefited from SBDD. A phenylpyrrolidine sulfonamide was identified as having antiproliferative activity. researchgate.net Further structure-based efforts led to the development of new chemotypes that could inhibit the Mcl-1 oncoprotein. researchgate.net Direct binding was confirmed using 2D 1H-15N HSQC NMR spectroscopy, which provided insights into the specific interactions between the ligand and the protein's binding pocket, guiding future optimization. researchgate.net
In another application, the rational design of 2-Cyano-N-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-sulfonamide derivatives as Dipeptidyl peptidase-4 (DPP-4) inhibitors showcased the success of these principles. Several synthesized compounds demonstrated significant DPP-4 inhibition, with IC₅₀ values in the nanomolar range, surpassing the potency of the reference compound, Vildagliptin. tandfonline.com
The table below summarizes the activity of selected rationally designed pyrrolidine sulfonamide analogues against their respective targets.
| Compound ID | Target | Activity (IC₅₀) | Reference |
| 4a | DPP-4 | 0.011 µM | tandfonline.com |
| 4b | DPP-4 | 0.013 µM | tandfonline.com |
| 4c | DPP-4 | 0.015 µM | tandfonline.com |
| 4d | DPP-4 | 0.016 µM | tandfonline.com |
| 4e | DPP-4 | 0.019 µM | tandfonline.com |
| Vildagliptin (standard) | DPP-4 | >0.019 µM | tandfonline.com |
The integration of both ligand- and structure-based design principles has been crucial in advancing the this compound scaffold, leading to the discovery of potent and selective modulators for a variety of important biological targets.
Biological and Pharmacological Research Paradigms Involving N Phenylpyrrolidine 1 Sulfonamide Derivatives
Strategies for Biological Target Identification
Identifying the specific molecular targets of N-Phenylpyrrolidine-1-sulfonamide derivatives is crucial for understanding their mechanisms of action and for the rational design of more potent and selective therapeutic agents. Various strategies are employed to elucidate these targets.
Chemogenomics Approaches
Chemogenomics aims to systematically study the interactions of a large number of small molecules with a comprehensive set of biological targets. For this compound derivatives, this approach can be used to identify potential protein targets by screening a library of these compounds against a panel of known proteins or by using computational methods to predict interactions.
One application of chemogenomics is the use of high-throughput screening (HTS) data to create "biological fingerprints" for compounds. These fingerprints, based on the activity profile across numerous assays, can be used to classify compounds and predict their biological targets. biorxiv.org For instance, the biological similarity of a novel this compound derivative to known inhibitors of a particular enzyme family, like kinases or proteases, can suggest a similar mechanism of action. biorxiv.org This method allows for the identification of potential targets even without direct binding assays.
Protein-Protein Interaction Network Analysis
Protein-protein interaction (PPI) networks provide a global view of the complex interplay of proteins within a cell. ebi.ac.uknih.gov Analyzing how this compound derivatives perturb these networks can reveal their molecular targets and downstream effects. nih.gov If a compound is found to affect a specific cellular process, the proteins known to be involved in that process and their interacting partners become potential candidates for the compound's target. ebi.ac.uk
For example, if a derivative induces a cellular phenotype associated with a particular signaling pathway, PPI network analysis can help to pinpoint key proteins within that pathway that might be directly modulated by the compound. nih.govfrontiersin.org This approach is particularly useful for understanding the polypharmacology of these derivatives, where a single compound might interact with multiple targets. The integration of PPI data with other 'omics' data, such as transcriptomics, can further refine the identification of disease-relevant targets and pathways affected by these compounds. nih.gov
Phenotypic Screening Methodologies
Phenotypic screening involves testing compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target. nih.govdrugtargetreview.com This approach is particularly valuable for identifying first-in-class drugs and for studying complex diseases where the optimal molecular target may not be known. nih.gov
A large library of compounds, which could include this compound derivatives, can be screened in a high-content assay to identify molecules that induce a specific phenotype, such as cell death in cancer cells or the modulation of a particular cellular process. drugtargetreview.comnih.gov Once a "hit" compound is identified, target deconvolution techniques, such as affinity chromatography or photoaffinity labeling, are employed to identify its molecular target. nih.gov For instance, a pyrrolidine-containing sulfonamide lead compound was identified through a phenotypic screen for enhancers of apolipoprotein E secretion, and subsequent target identification efforts were initiated to understand its mechanism of action. nih.gov
In Vitro Assay Development and Implementation
Once potential biological activities are identified, a variety of in vitro assays are developed and implemented to quantify the efficacy and selectivity of this compound derivatives.
Cell-Based Assays for Biological Activity Evaluation (e.g., antiproliferative studies)
Cell-based assays are fundamental tools for evaluating the biological effects of this compound derivatives in a cellular context. Antiproliferative assays are commonly used to assess the potential of these compounds as anticancer agents. bohrium.comnih.gov
These assays typically involve treating various cancer cell lines with the compounds and measuring cell viability or proliferation after a specific incubation period. mdpi.comnih.gov The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound. nih.gov For example, a series of 6-(pyrrolidin-1-ylsulfonyl)- rsc.orgmdpi.comdithiolo[4,5-b]quinoxaline-2-ylidines were evaluated for their in vitro antiproliferative activity against human cancer cell lines, with some derivatives showing sub-micromolar IC50 values. nih.gov Similarly, sulfonamide analogues of antofine and cryptopleurine (B1669640) have demonstrated potent antiproliferative activity against a range of cancer cell lines. acs.org
| Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| 1,3-dithiolo[4,5-b]quinoxaline derivative 12 | MCF-7 | 3.82 μM | nih.gov |
| Methanesulfonamide analogue of cryptopleurine (5b) | Caki-1 (Renal) | Potent | acs.org |
| N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide (14) | - | 101 nM | nih.gov |
| N-(2,6-dimethoxypyridine-3-yl)-9-ethylcarbazole-3-sulfonamide (13) | - | 122 nM | nih.gov |
| Sulfonamide-Linked Schiff Base (Compound 1) | MCF-7 | 0.09 μM | mdpi.com |
| Sulfonamide-Linked Schiff Base (Compound 2) | MCF-7 | 0.26 μM | mdpi.com |
| Sulfonamide-Linked Schiff Base (Compound 1) | HepG2 | 0.15 μM | mdpi.com |
| Sulfonamide-Linked Schiff Base (Compound 2) | HepG2 | 0.15 μM | mdpi.com |
Enzyme Inhibition Assays (General Types of Enzymes)
Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes. wikipedia.orgdrugbank.com this compound derivatives have been investigated as inhibitors of various enzymes. paom.pl
Enzyme inhibition assays are designed to measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. The potency of an inhibitor is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). nih.gov
Common enzymes targeted by sulfonamide-containing compounds include:
Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, edema, and some cancers. nih.govnih.gov Several sulfonamide derivatives have been shown to be potent inhibitors of different CA isoforms. nih.govnih.gov
Kinases: These enzymes play crucial roles in cell signaling and are major targets in cancer therapy. Some sulfonamide-based compounds have been developed as kinase inhibitors. nih.gov
Dihydropteroate (B1496061) Synthase (DHPS): This bacterial enzyme is the target of sulfonamide antibiotics, which act as competitive inhibitors of its substrate, para-aminobenzoic acid (PABA). wikipedia.orgdrugbank.com
Other Enzymes: Pyrrolidine (B122466) sulfonamides have also been explored as inhibitors of enzymes such as β-glucosidase and N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE). mdpi.comresearchgate.net
| Derivative Class | Enzyme Target | Inhibition (IC50/Ki) | Reference |
|---|---|---|---|
| 4-((3-(2-hydroxy-3-methoxyphenyl)thiazolo[3,4-d]soxazole-5-ylamino)benzenesulfonamide (YM-1) | Carbonic Anhydrase | - | rsc.org |
| 4-(3-(4-chlorophenyl)isoxazolo[3,4-d]thiazol-5-ylamino)benzenesulfonamide (YM-2) | Urease | 1.90 ± 0.02 μM | rsc.org |
| Indoline sulfonamides | DapE | 86 µM - >200 µM | mdpi.com |
| Thiazole-containing sulfonamides | Carbonic Anhydrase I & II | 2.62-136.54 nM (hCA I), 5.74-210.58 nM (hCA II) | nih.gov |
| N-phenylsulfonamide derivatives | Carbonic Anhydrase I & II, Acetylcholinesterase, Butyrylcholinesterase | Ki values in the nM range | nih.gov |
In Vivo Preclinical Model Applications for Lead Candidate Evaluation
One notable application involves the evaluation of phenylpyrrolidine sulfonamide derivatives in oncology. For instance, a compound identified as Phenylpyrrolidine sulfonamide 8 was tested for its antiproliferative activity in conjunction with the established chemotherapeutic agent Doxorubicin. mdpi.com The evaluation of this combination therapy was conducted using xenograft models, where human cancer cells are implanted into immunocompromised mice, creating a tumor that can be monitored for growth. In these models, the administration of Phenylpyrrolidine sulfonamide 8 with Doxorubicin demonstrated significant antiproliferative effects against breast cancer cells, validating the in vitro findings and highlighting the potential of this compound class for further development. mdpi.com
These preclinical studies are fundamental for go/no-go decisions, providing the necessary data to justify advancing a lead candidate toward clinical trials.
Table 1: Example of In Vivo Preclinical Model for this compound Derivatives
| Compound Class | Preclinical Model | Disease/Condition | Key Finding | Reference |
| Phenylpyrrolidine sulfonamide | Breast Cancer Xenograft | Breast Cancer | Showed antiproliferative activity when combined with Doxorubicin. | mdpi.com |
High-Throughput Screening and Combinatorial Library Evaluation
High-Throughput Screening (HTS) and the synthesis of combinatorial libraries are cornerstone strategies for identifying and optimizing novel bioactive compounds, including this compound derivatives. These approaches enable the rapid evaluation of thousands of molecules to identify "hits" with desired biological activity.
Combinatorial Libraries: The sulfonamide moiety is a privileged structure in medicinal chemistry, making it an attractive scaffold for combinatorial libraries. nih.gov A "libraries from libraries" approach has been described where a core sulfonamide scaffold is used to generate multiple secondary libraries featuring different heterocyclic linkages, such as piperazine (B1678402) or thiourea. nih.gov This strategy allows for the exploration of diverse chemical space around the this compound core to identify structure-activity relationships (SAR). For example, a solid-phase synthesis approach can be used to create a library by reacting a variety of amino acids and sulfonyl chlorides, generating a diverse set of sulfonamide products. nih.gov
High-Throughput Screening (HTS): Once libraries are synthesized, HTS is employed to screen them against a biological target. A "direct-to-biology" HTS approach has been utilized where crude products of a library synthesis are directly screened. In one such screen against human carbonic anhydrase I (CAI), a library of over 1,000 compounds was rapidly synthesized and tested, yielding a 0.7% hit rate. strath.ac.uk The hits, which included several aryl primary sulfonamides, were then subjected to further analysis to confirm their activity and determine their binding affinity. strath.ac.uk Similarly, an HTS campaign screening over 57,000 compounds led to the identification of four distinct chemical series, demonstrating the power of large-scale screening to find novel starting points for drug development. researchgate.net
The process typically involves a primary screen at a single concentration, followed by concentration-response studies for the initial hits to determine potency (e.g., IC50 or pKD values) and eliminate false positives.
Table 2: Representative High-Throughput Screening Cascade for Sulfonamide Derivatives
| Screening Stage | Description | Example Metric/Result | Reference |
| Primary Screen | A large library is tested at a single, high concentration against the target. | >1000 compounds screened at 100 µM concentration, yielding a 0.7% hit rate. | strath.ac.uk |
| Hit Confirmation | Initial hits are re-tested to confirm activity. | Resynthesis and re-assay of hits from a 57,617 compound screen confirmed three active series. | researchgate.net |
| Concentration-Response | Confirmed hits are tested across a range of concentrations to determine potency. | Five sulfonamide-containing hits showed measurable dissociation constants (pKD) ranging from 4.1 to 6.3. | strath.ac.uk |
| Lead Optimization | Structure-activity relationships (SAR) are explored to improve potency and selectivity. | Optimization of a sulfonamide series led to potent NPY Y5 receptor antagonists. | nih.gov |
Mechanisms of Action Elucidation at the Molecular Level
Understanding how a compound exerts its biological effect at the molecular level is crucial for rational drug design and development. For this compound derivatives, a variety of mechanisms have been investigated, reflecting the versatility of the sulfonamide scaffold.
The classic mechanism for sulfonamides is the inhibition of dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. drugbank.com This makes the scaffold a key component in antimicrobial drug discovery. However, derivatives incorporating the phenylpyrrolidine-1-sulfonamide core have been explored for a much wider range of targets.
Molecular-level investigations often involve a combination of biochemical assays, cell-based studies, and computational methods:
Enzyme Inhibition: Many sulfonamide derivatives are designed as enzyme inhibitors. For example, various derivatives have been developed as potent inhibitors of carbonic anhydrase isozymes, which are involved in conditions like glaucoma. strath.ac.ukgoogle.com The inhibitory activity is typically quantified by IC50 values obtained from in vitro enzymatic assays. Other enzymes targeted by related sulfonamide structures include human monoacylglycerol lipase (B570770) (hMAGL) and the BACE1 enzyme, which is implicated in Alzheimer's disease. nih.govresearchgate.net
Modulation of Inflammatory Pathways: Some phenyl sulfonamide derivatives have been evaluated for their anti-inflammatory properties. The mechanism can be elucidated by measuring their effect on the production of inflammatory mediators. For instance, certain derivatives were shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) from macrophages stimulated with lipopolysaccharide (LPS), indicating a direct modulation of the inflammatory response cascade. nih.gov
Computational Docking: Molecular docking studies are frequently used to predict and understand the binding interactions between a ligand and its target protein. For novel N-(substituted) sulfonyl carboxamides bearing a pyrrolidine-2,5-dione moiety, docking studies predicted favorable binding to the active site of tyrosyl-tRNA synthetase, suggesting a potential antibacterial mechanism. tandfonline.com These computational insights help rationalize observed biological activity and guide the design of more potent and selective analogs.
Table 3: Investigated Molecular Mechanisms for this compound and Related Derivatives
| Derivative Class | Proposed Molecular Target/Pathway | Method of Elucidation | Reference |
| Aryl Sulfonamides | Carbonic Anhydrase I (CAI) | Photo-induced crosslinking, intact protein mass spectrometry, pKD determination. | strath.ac.uk |
| Phenyl Sulfonamides | TNF-α Production | In vitro measurement of TNF-α from LPS-stimulated murine macrophages. | nih.gov |
| Pyrrolidin-2-one linked Benzimidazoles | Human Monoacylglycerol Lipase (hMAGL) | In vitro hMAGL inhibition assay (IC50 determination). | researchgate.net |
| N-Sulfonyl Carboxamide Pyrrolidine-2,5-diones | Tyrosyl-tRNA Synthetase | Molecular docking studies (binding score calculation). | tandfonline.com |
| General Sulfonamides | Dihydropteroate Synthetase | Competitive inhibition assays with para-aminobenzoic acid (PABA). | drugbank.com |
Future Research Directions and Translational Perspectives for N Phenylpyrrolidine 1 Sulfonamide
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient, cost-effective, and environmentally friendly synthetic methods is a cornerstone of modern pharmaceutical research. Future investigations into N-Phenylpyrrolidine-1-sulfonamide should prioritize the exploration of novel and sustainable synthetic pathways.
Traditional methods for synthesizing sulfonamides often involve the reaction of sulfonyl chlorides with primary or secondary amines. enamine.net While effective, these methods can have drawbacks, such as the use of harsh reagents and the generation of stoichiometric waste. Recent advancements in organic synthesis offer promising alternatives.
Key areas for future synthetic research include:
Green Chemistry Approaches: The use of water as a solvent, as demonstrated in the synthesis of some sulfonamides, presents a greener alternative to traditional organic solvents. mdpi.com Exploring on-water reactions or the use of ultrasound catalysis could lead to more sustainable synthetic routes for this compound. sci-hub.se
Catalytic Methods: Transition-metal-catalyzed C-N cross-coupling reactions have become powerful tools for the synthesis of N-aryl sulfonamides. researchgate.net Investigating nickel- or copper-catalyzed couplings of phenylamine with a suitable pyrrolidine-1-sulfonylating agent could provide a more efficient and versatile synthesis. researchgate.net Iron-catalyzed methods using nitroarenes as a nitrogen source also offer a cost-effective and environmentally benign alternative. whiterose.ac.uk
Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable more efficient and reproducible production.
One-Pot Syntheses: Designing one-pot, multi-component reactions can significantly improve synthetic efficiency by reducing the number of purification steps. A potential one-pot synthesis could involve the in-situ generation of the sulfonyl chloride from a corresponding sulfonic acid followed by reaction with N-phenylpyrrolidine.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Considerations |
| Green Chemistry | Environmentally friendly, reduced hazardous waste. | Reaction efficiency and yields in aqueous media. |
| Catalytic Methods | High efficiency, broad substrate scope, milder reaction conditions. | Catalyst cost and removal from the final product. |
| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup costs and optimization of flow parameters. |
| One-Pot Syntheses | Increased efficiency, reduced waste and purification steps. | Compatibility of reagents and reaction conditions. |
Integration of Advanced Computational Methodologies in Drug Discovery
Computational tools are indispensable in modern drug discovery for predicting molecular properties, understanding drug-target interactions, and designing novel compounds with improved efficacy and selectivity. scirp.orgresearchgate.net For this compound, a range of computational methodologies can be applied to explore its therapeutic potential.
Future computational research should focus on:
Molecular Docking and Virtual Screening: Molecular docking studies can predict the binding affinity and orientation of this compound within the active sites of various biological targets. arabjchem.orgresearchgate.net This can help in identifying potential protein targets and prioritizing experimental screening. Virtual screening of large compound libraries against identified targets can also uncover other pyrrolidine (B122466) sulfonamide derivatives with potentially enhanced activity. peerj.com
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of binding interactions and understand the conformational changes that may occur upon binding. nih.govtandfonline.com This can be particularly useful in refining the understanding of the mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models can be developed for a series of this compound analogs to correlate their structural features with their biological activities. mdpi.com These models can then be used to predict the activity of newly designed compounds before their synthesis, thereby guiding lead optimization. nih.govtandfonline.com
ADME-Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of this compound. researchgate.net This early assessment of drug-like properties is crucial for identifying potential liabilities and guiding the design of analogs with improved pharmacokinetic profiles. nih.gov
Development of Predictive Biological Models for Efficacy and Selectivity
The development and utilization of robust biological models are critical for evaluating the therapeutic efficacy and selectivity of this compound. A multi-tiered approach, starting from in vitro assays and progressing to more complex models, would be beneficial.
Key areas for developing predictive biological models include:
In Vitro Assays: Initial screening should involve a panel of biochemical and cell-based assays. For instance, based on the known activities of sulfonamides, assays for carbonic anhydrase inhibition, antibacterial activity, or anticancer effects could be employed. researchgate.netd-nb.info Cell-based phenotypic screens can provide a broader understanding of the compound's effects on cellular processes. aragen.comnih.gov High-throughput screening methods can be used to test the compound against a wide range of targets. plos.org
Cell Culture Models: Two-dimensional (2D) and three-dimensional (3D) cell culture models, including spheroids and organoids, can provide a more physiologically relevant environment to assess the compound's efficacy and toxicity. researchgate.net For example, if anticancer activity is hypothesized, testing against a panel of cancer cell lines would be essential. researchgate.net
In Vivo Models: Should in vitro studies show promise, evaluation in animal models of disease would be the next logical step. rsc.orggoogle.com The choice of animal model would depend on the therapeutic area of interest. For example, if anti-inflammatory activity is observed, a carrageenan-induced paw edema model in rats could be utilized. sciencescholar.us
Biomarker Development: Identifying and validating biomarkers that correlate with the compound's activity can aid in monitoring its effects in both preclinical and clinical settings. This could involve measuring changes in gene or protein expression in response to treatment.
Synergistic Research Approaches Combining Synthetic and Biological Efforts
An integrated and synergistic approach, where synthetic chemists and biologists work in close collaboration, is essential for accelerating the drug discovery process for this compound. acs.org This iterative cycle of design, synthesis, and biological evaluation allows for the rapid optimization of lead compounds.
Strategies for fostering synergistic research include:
Iterative Design-Synthesis-Test Cycles: Computational predictions and initial biological data should inform the design of new analogs. Synthetic chemists can then efficiently produce these compounds for further biological testing. This iterative process allows for the systematic exploration of structure-activity relationships (SAR).
Chemical Biology Approaches: The synthesis of chemical probes based on the this compound scaffold can be used to identify and validate its biological targets. These probes can be designed to incorporate reporter tags for visualization or affinity handles for pull-down experiments.
Synergistic Combination Studies: Investigating the potential synergistic effects of this compound with known drugs could open up new therapeutic avenues. scirp.org For instance, some sulfonamides have shown synergistic effects with antibiotics against resistant bacterial strains. scirp.org
Translational Research Focus: From the outset, research should be guided by a clear translational goal. This involves considering factors such as the unmet medical need, the desired target product profile, and the path to clinical development.
By adopting these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, potentially leading to the development of novel and effective treatments for a range of diseases.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for N-Phenylpyrrolidine-1-sulfonamide, and how is reaction completion validated?
- Methodological Answer : The synthesis typically involves coupling pyrrolidine with a phenylsulfonyl chloride derivative under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Reaction completion is confirmed via 1H NMR (absence of pyrrolidine NH protons) and FTIR (appearance of S–N stretching vibrations near 850–860 cm⁻¹). X-ray crystallography can validate bond lengths, such as the S1–N1 bond (~1.63 Å), to confirm sulfonamide formation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H NMR : Identifies substituents on the pyrrolidine ring and phenyl group (e.g., absence of NH protons).
- FTIR : Detects S–N stretching (~857 cm⁻¹) and sulfonyl group vibrations (asymmetric SO₂ stretch ~1350 cm⁻¹).
- X-ray crystallography : Resolves bond lengths and angles (e.g., S–N bond length) for structural confirmation .
Q. How is crystallographic data utilized to resolve molecular geometry?
- Methodological Answer : Single-crystal X-ray diffraction determines precise bond lengths (e.g., S–N and C–S bonds) and dihedral angles between the pyrrolidine and phenyl groups. Hirshfeld surface analysis further maps non-covalent interactions (e.g., C–H···O, π–π stacking) to explain packing patterns .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) complement experimental structural data?
- Methodological Answer : Perform B3LYP/6-311G++(d,p) calculations to optimize geometry and compute vibrational frequencies. Compare theoretical bond lengths (e.g., S–N) and IR peaks with experimental data. Discrepancies >2% may indicate solvent effects or crystal packing influences, requiring recalibration of computational parameters .
Q. How to address contradictions between experimental and computational spectroscopic data?
- Methodological Answer :
Validate computational settings (e.g., basis set, solvent model).
Re-examine experimental conditions (e.g., sample purity, crystallinity).
Use statistical tools (e.g., mean absolute error) to quantify deviations in vibrational frequencies or bond lengths. Adjust computational solvation models (e.g., PCM for polar solvents) to improve alignment .
Q. What protocols are critical for assessing antibacterial activity in sulfonamide derivatives?
- Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Use broth microdilution (CLSI guidelines) and compare results with control antibiotics (e.g., ampicillin). Validate bioactivity through dose-response curves and structure-activity relationship (SAR) analysis of substituents on the phenyl ring .
Q. How are non-covalent interactions analyzed to predict molecular stability?
- Methodological Answer : Combine Hirshfeld surface analysis (for visualizing C–H···O, N–H···O interactions) with NCI (Non-Covalent Interaction) index plots derived from DFT. Quantify interaction energies using QTAIM (Quantum Theory of Atoms in Molecules) to prioritize stabilizing forces (e.g., hydrogen bonds) for crystal engineering .
Q. How to validate spectroscopic data against authoritative databases?
- Methodological Answer : Cross-reference experimental IR and NMR spectra with NIST Chemistry WebBook entries. For example, compare S–N stretching frequencies with validated sulfonamide standards. Use PubChem CID entries to confirm molecular weight and fragmentation patterns via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
